An In-Depth Technical Guide to 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide: A Versatile Cyclopropyl Anion Synthon in Modern Synthesis
An In-Depth Technical Guide to 1-(Trimethylsilyl)cyclopropyl Phenyl Sulfide: A Versatile Cyclopropyl Anion Synthon in Modern Synthesis
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a versatile chemical reagent that serves as a stable yet highly reactive precursor to the 1-phenylthiocyclopropyl anion. The strategic placement of a trimethylsilyl (TMS) group on the cyclopropane ring, alpha to both the sulfur and the anionic center, provides a unique combination of stability and synthetic utility. This guide provides a comprehensive overview of its synthesis, characterization, key chemical transformations, and applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. We will explore the underlying principles of its reactivity, provide detailed experimental protocols for its synthesis and key reactions, and illustrate its utility as a powerful tool for introducing the valuable cyclopropyl moiety into target molecules.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropane ring, despite its inherent strain energy of approximately 27.5 kcal/mol, is a privileged and increasingly common motif in pharmaceuticals and bioactive molecules.[1][2] Its rigid, three-dimensional structure can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby enhancing binding affinity and potency.[3] Furthermore, the unique electronic nature and the strength of the C-H bonds within the cyclopropyl group often lead to improved metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.
1-(Trimethylsilyl)cyclopropyl phenyl sulfide has emerged as a key reagent for introducing this valuable fragment. It functions as a "synthon"—a conceptual fragment that can be introduced into a synthesis—for the cyclopropyl anion. The presence of the phenylthio group stabilizes the adjacent carbanion through inductive effects and d-orbital participation, while the trimethylsilyl group provides steric bulk and can be strategically removed or retained to modulate reactivity. This guide will delve into the practical aspects of harnessing this reagent's potential.
Physicochemical Properties and Spectroscopic Characterization
The accurate characterization of 1-(trimethylsilyl)cyclopropyl phenyl sulfide is paramount for its effective use. Below are its key properties and expected spectroscopic signatures.
| Property | Value / Description | Source |
| Chemical Name | trimethyl-(1-phenylsulfanylcyclopropyl)silane | - |
| CAS Number | 88655-32-9 | - |
| Molecular Formula | C₁₂H₁₈SSi | PubChem |
| Molecular Weight | 222.42 g/mol | PubChem |
| Appearance | Expected to be a colorless to pale yellow oil | [4] |
Spectroscopic Data:
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¹H NMR (CDCl₃, 500 MHz): The spectrum is expected to show a characteristic sharp singlet for the nine equivalent protons of the trimethylsilyl group at δ 0.0-0.2 ppm. The four protons of the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.5-1.5 ppm. The aromatic protons of the phenyl group will be observed as multiplets in the range of δ 7.2-7.6 ppm.[5]
-
¹³C NMR (CDCl₃, 125 MHz): Key signals include the methyl carbons of the TMS group near δ 0 ppm. The carbons of the cyclopropane ring will be found in the shielded region of the spectrum, while the aromatic carbons will appear between δ 125-140 ppm.[5][6]
-
Infrared (IR) Spectroscopy: The spectrum will feature characteristic absorption bands for the Si-C bond of the trimethylsilyl group, typically a strong band around 840 cm⁻¹ and another near 1250 cm⁻¹ corresponding to the symmetric and asymmetric deformations, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including loss of methyl groups from the TMS moiety.
Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of 1-(trimethylsilyl)cyclopropyl phenyl sulfide involves the generation of a lithiated cyclopropane intermediate followed by electrophilic quenching with a silicon source.
Synthetic Pathway
The synthesis begins with 1,3-bis(phenylthio)propane, which undergoes a double deprotonation and subsequent intramolecular cyclization upon treatment with a strong base like n-butyllithium (n-BuLi) to form 1-lithiocyclopropyl phenyl sulfide.[7] This nucleophilic intermediate is then trapped with trimethylsilyl chloride (TMSCl) to yield the final product.
Detailed Experimental Protocol: Synthesis
Materials:
-
1,3-Bis(phenylthio)propane
-
n-Butyllithium (2.5 M in hexanes)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,3-bis(phenylthio)propane (1.0 eq).
-
Dissolution: Anhydrous THF is added via cannula to dissolve the starting material, and the solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Lithiation: n-Butyllithium (2.2 eq) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C. The solution may change color, indicating the formation of the lithiated species. The mixture is stirred at 0 °C for 1 hour.
-
Expert Insight: The use of slightly more than two equivalents of n-BuLi ensures complete conversion to the dianion, which rapidly cyclizes to form the stable 1-lithiocyclopropyl phenyl sulfide intermediate.[7] THF is the solvent of choice as it effectively solvates the lithium cation.
-
-
Silylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). Freshly distilled trimethylsilyl chloride (1.2 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
Expert Insight: Quenching at low temperature minimizes side reactions. Using a slight excess of the electrophile (TMSCl) ensures complete consumption of the lithiated intermediate.[8]
-
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford 1-(trimethylsilyl)cyclopropyl phenyl sulfide as a clear oil.
Key Chemical Transformations and Synthetic Utility
The synthetic power of 1-(trimethylsilyl)cyclopropyl phenyl sulfide lies in its ability to undergo several key transformations, providing access to a range of valuable cyclopropane-containing building blocks.
Oxidation to Cyclopropyl Sulfoxides and Sulfones
The sulfide moiety can be selectively oxidized to the corresponding sulfoxide or sulfone, which are themselves valuable functional groups in medicinal chemistry.[8] This transformation alters the electronic properties and steric profile of the molecule, opening up new avenues for derivatization.
Protocol: Oxidation to Cyclopropyl Phenyl Sulfoxide
-
Dissolve 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Cool the solution to 0 °C.
-
Add one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction and purify the product.
-
Expert Insight: Using one equivalent of the oxidant selectively produces the sulfoxide. To synthesize the sulfone, two or more equivalents of the oxidant are required under slightly more forcing conditions.
-
Desilylation and Reaction as a Cyclopropyl Anion Equivalent
One of the most powerful applications of this reagent is its use as a precursor to the 1-phenylthiocyclopropyl anion. The trimethylsilyl group can be cleaved under fluoride-mediated conditions, or the proton alpha to the sulfur can be removed again with a strong base to regenerate a nucleophilic species. This anion can then react with a wide range of electrophiles.
Protocol: Deprotonation and Aldehyde Addition
-
Dissolve 1-(trimethylsilyl)cyclopropyl phenyl sulfide (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen.
-
Add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate the lithiated species.
-
Add a solution of an aldehyde (e.g., benzaldehyde, 1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the resulting cyclopropyl carbinol product.
This workflow provides access to 1-(1-hydroxyalkyl)-1-(phenylthio)cyclopropanes, which are versatile intermediates for further transformations, such as ring expansion to cyclobutanones.
Applications in Medicinal and Materials Chemistry
The ability to efficiently construct substituted cyclopropanes makes 1-(trimethylsilyl)cyclopropyl phenyl sulfide a valuable reagent in drug discovery. The cyclopropyl moiety it delivers can serve as a bioisosteric replacement for other groups like gem-dimethyl or vinyl groups, helping to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its rigid nature is also exploited in the design of peptidomimetics, where it can enforce specific backbone conformations.[3] While direct applications in total synthesis are still emerging, the fundamental reactivity patterns demonstrated make it a powerful tool for accessing complex scaffolds.
Safety and Handling
-
1-(Trimethylsilyl)cyclopropyl phenyl sulfide: Should be handled in a well-ventilated fume hood. Assumed to be an irritant to the skin, eyes, and respiratory system.
-
n-Butyllithium: Pyrophoric and highly reactive with water and protic solvents. Must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.
-
Trimethylsilyl chloride: Corrosive and reacts with moisture to produce HCl gas. Should be handled with care in a fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, when handling these reagents.
Conclusion
1-(Trimethylsilyl)cyclopropyl phenyl sulfide is a synthetically powerful and versatile reagent that provides a reliable route to the 1-phenylthiocyclopropyl anion synthon. Its straightforward synthesis, combined with the ability to undergo selective oxidation and act as a nucleophile upon deprotonation, makes it an invaluable tool for organic chemists. For researchers in drug development, it offers a strategic method for incorporating the beneficial cyclopropyl motif to enhance potency, improve metabolic stability, and optimize the pharmacokinetic profile of lead compounds. As the demand for structurally complex and diverse small molecules continues to grow, the utility of reagents like 1-(trimethylsilyl)cyclopropyl phenyl sulfide is set to expand further.
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